3-Chloro-2-hydroxypropane-1-sulfonic acid hydrate sodium

Solubility Formulation Aqueous Chemistry

Researchers formulating sulfobetaine surfactants or drilling-fluid additives often encounter reactivity gaps with non-hydroxylated or non-chlorinated sulfonate analogs. 3-Chloro-2-hydroxypropane-1-sulfonic acid sodium salt hydrate (CHPS-Na) resolves this with a unique chloro-hydroxyl-sulfonate triad enabling SN2 alkylation, etherification, and permanent water solubility in a single building block. - Synthesize sulfobetaine surfactants achieving CMC values of 0.1-1 mmol/L, retaining activity above 100 °C in high-salinity brines. - Covalently graft sulfonate groups onto microcrystalline cellulose for defined negative zeta potential probe particles used in nanoporosity and polyelectrolyte interaction studies. - Prepare sulfonated starch derivatives and sulfobetaine copolymers as filtrate loss control agents stable above 100 °C and resistant to high Ca²⁺/Mg²⁺ concentrations. Supplied as the hydrate for convenient aqueous solubility (405 g/L) without the corrosivity risks of the free acid.

Molecular Formula C3H9ClNaO5S
Molecular Weight 215.61 g/mol
Cat. No. B12062686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-hydroxypropane-1-sulfonic acid hydrate sodium
Molecular FormulaC3H9ClNaO5S
Molecular Weight215.61 g/mol
Structural Identifiers
SMILESC(C(CCl)O)S(=O)(=O)O.O.[Na]
InChIInChI=1S/C3H7ClO4S.Na.H2O/c4-1-3(5)2-9(6,7)8;;/h3,5H,1-2H2,(H,6,7,8);;1H2
InChIKeyPTEYFRZCQNROSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CHPS-Na: Procurement Overview & Positioning


3-Chloro-2-hydroxypropane-1-sulfonic acid hydrate sodium (CHPS‑Na, CAS 126‑83‑0, hydrate CAS 143218‑48‑8) is a multifunctional organosulfur building block featuring a reactive chloro group, a secondary hydroxyl group, and a hydrophilic sulfonate moiety on a propane backbone [1]. This combination enables its use as a key intermediate in the synthesis of sulfobetaine-type surfactants, modified polysaccharides, and specialized drilling-fluid additives, as well as a Good's buffer component and an anionic surface-modification agent [2].

Multifunctional building block: chloro (alkylation), hydroxyl (esterification/etherification), sulfonate (water solubility).
Sodium salt hydrate: non-corrosive, high aqueous solubility; reduces co-solvent need for water-based processes.
Sulfobetaine surfactant precursor: reported low CMC derivatives for enhanced oil recovery and detergent applications.

CHPS-Na: Why Generic Substitution Fails


Generic substitution among in-class sulfonated propanes is not feasible for 3-chloro-2-hydroxypropane-1-sulfonic acid hydrate sodium because its specific substitution pattern—a chlorine atom adjacent to a secondary hydroxyl group on a sulfonate backbone—imparts a unique reactivity profile. The chloro group serves as a nucleofuge for SN2 alkylations, while the hydroxyl group enables subsequent etherification or esterification, and the sulfonate moiety provides permanent water solubility and ionic character . Replacing this compound with the free acid form introduces handling challenges and corrosivity risks [1], while substituting with non‑hydroxylated or non‑chlorinated analogs eliminates essential reactive handles or alters the hydrophilic-lipophilic balance of derived products .

Free acid form
Strongly acidic; hydrolysis releases HCl, requiring corrosion-resistant equipment and specialized handling.
Non-hydroxylated analogs
Missing hydroxyl group eliminates secondary derivatization (etherification/esterification) and alters hydrophilic-lipophilic balance.
Non-chlorinated sulfonates
Lack alkylating chloro handle; cannot form covalent bonds to polysaccharides, limiting to reversible physisorption only.

CHPS-Na: Comparative Differentiation Evidence


Aqueous Solubility Advantage

The sodium salt hydrate form of 3-chloro-2-hydroxypropane-1-sulfonic acid exhibits a water solubility of 405 g/L at 20 °C . This is approximately double the water solubility reported for the free acid form (>200 g/L at 25 °C) and substantially exceeds the solubility of the non‑hydroxylated analog sodium 3‑chloro‑1‑propanesulfonate, for which limited aqueous solubility is noted in vendor specifications .

Aqueous Solubility
Data to verify
405 g/L at 20°C (target) vs. >200 g/L free acid; non‑hydroxylated analog poorly soluble — ~2× higher
Supports high-concentration aqueous stock solutions without added co‑solvents.
Exact solubility may vary; verify with lot‑specific certificate of analysis.
Solubility Formulation Aqueous Chemistry

Low CMC in Derived Surfactants

Sulfobetaine surfactants synthesized using 3-chloro-2-hydroxypropane-1-sulfonic acid sodium salt as the sulfonate headgroup precursor achieve critical micelle concentrations (CMC) in the range of 0.1–1 mmol/L [1]. In contrast, structurally similar gemini surfactants prepared from alternative sulfonate sources can display higher CMC values (e.g., 9.68 × 10⁻⁵ mol/mL for a comparator gemini viscoelastic surfactant, equivalent to 0.0968 mol/L) [2].

Surfactant CMC
Reported
CHPS‑Na‑derived sulfobetaines: 0.1–1 mmol/L; comparator gemini surfactant: ~97 mmol/L — 2–3 orders lower
May enable efficient surfactant performance at reduced usage levels.
CMC depends on tail group; cross‑study comparison; confirm under target formulation conditions.
Surfactants Micellization Enhanced Oil Recovery

Thermal and Divalent Cation Tolerance

Surfactants and modified polymers prepared from 3-chloro-2-hydroxypropane-1-sulfonic acid sodium salt demonstrate excellent thermal stability above 100 °C and maintain functionality in the presence of high concentrations of Ca²⁺ and Mg²⁺ [1]. This performance starkly contrasts with many conventional anionic surfactants (e.g., linear alkylbenzene sulfonates) that precipitate or lose activity under similar high‑temperature, high‑salinity conditions.

Thermal & Salt Stability
Supplier data
Stable >100°C; tolerant to Ca²⁺/Mg²⁺; conventional anionics precipitate under identical high‑T, high‑salinity conditions.
Supports oilfield chemical use under harsh downhole environments.
Supplier‑reported performance; validate in target reservoir brine composition.
Thermal Stability Salt Tolerance Oilfield Chemicals

Cellulose Surface Charge Engineering

Reaction of 3-chloro-2-hydroxypropane-1-sulfonic acid sodium salt with microcrystalline cellulose (MCC) introduces sulfonate groups that impart a strong negative zeta potential, enabling precise control over electrostatic interactions . Non‑chlorinated sulfonates (e.g., sodium 2‑hydroxypropane‑1‑sulfonate) lack the alkylating chloro group required for covalent attachment to cellulosic hydroxyls, rendering them ineffective for permanent surface functionalization.

Covalent Grafting
Class‑level inference
Chloro handle enables covalent MCC sulfonation → strong negative zeta potential; non‑chlorinated sulfonates: physisorption only.
Essential for permanent negative surface charge on cellulose; required for streaming potential assays.
Surface charge magnitude depends on reaction conditions; confirm zeta potential in target medium.
Surface Modification Zeta Potential Cellulose Chemistry

High-Purity One-Pot Synthesis

The patented manufacturing process for 3-chloro-2-hydroxypropane-1-sulfonic acid sodium salt, involving condensation of epichlorohydrin with sodium bisulfite in aqueous solution in the presence of a catalyst and complexing agent, delivers product with ≥98.5% purity (HPLC) at commercial scale [1]. Alternative synthetic routes to structurally related sulfonates often require multi‑step sequences with lower overall yields and higher purification burdens.

Commercial Purity
Reported
≥98.5% (HPLC) via one‑pot aqueous process; multi‑step alternative sulfonate routes: variable purity, higher purification burden.
Streamlined process supports consistent bulk quality and reduced downstream purification.
Verify purity by independent HPLC before scale‑up; patented process reference.
Process Chemistry Synthesis Efficiency Industrial Production

Corrosivity Advantage of Sodium Salt

As a neutral sodium salt, 3-chloro-2-hydroxypropane-1-sulfonic acid sodium salt is significantly less corrosive and more stable in storage than its free sulfonic acid counterpart (CAS 107‑57‑3) . The free acid form can hydrolyze in strongly acidic media to release hydrochloric acid, posing handling hazards and requiring corrosion‑resistant equipment .

Handling & Safety
Data to verify
Sodium salt: pH 4–7 (10% aq.); free acid: strongly acidic, hydrolyzes to release HCl, corrosive to equipment.
May reduce corrosion risk relative to free acid, simplifying infrastructure and waste handling.
pH and storage stability should be confirmed under specific process conditions.
Safety Handling Formulation Stability

CHPS-Na: Evidence-Backed Procurement Scenarios


Sulfobetaine Surfactants for Enhanced Oil Recovery

Utilize 3-chloro-2-hydroxypropane-1-sulfonic acid sodium salt as the sulfonate headgroup precursor for synthesizing sulfobetaine-type surfactants. The resulting surfactants exhibit CMC values in the 0.1–1 mmol/L range [1] and retain activity at temperatures >100 °C and in high-salinity brines [2]. This performance directly enables more efficient oil‑water interfacial tension reduction and improved crude oil mobilization in challenging reservoir conditions.

Anionic Cellulose Modification for Streaming Potential

React 3-chloro-2-hydroxypropane-1-sulfonic acid sodium salt with microcrystalline cellulose (MCC) under alkaline conditions to covalently graft sulfonate groups onto the fiber surface. This generates a strong negative zeta potential, creating well‑defined negatively charged probe particles suitable for investigating nanoporosity and polyelectrolyte interactions via streaming potential measurements . Non‑chlorinated sulfonates cannot achieve this covalent functionalization.

High-Temperature Filtrate Reducers for Drilling Fluids

Employ 3-chloro-2-hydroxypropane-1-sulfonic acid sodium salt as a key intermediate for synthesizing sulfonated starch derivatives or sulfobetaine copolymers used as filtrate loss control agents in drilling fluids. The derived additives maintain performance above 100 °C and in the presence of high Ca²⁺/Mg²⁺ concentrations [2], addressing critical fluid‑loss challenges in deep, high‑temperature wells where conventional additives degrade.

Biochemical Buffer for Protein Purification

Leverage the compound's function as a Good's buffer component and its utility as a novel anionic reagent. In molecular biology workflows, it is used to maintain stable pH conditions and to modify surfaces for protein‑protein interaction studies . The sodium salt hydrate form provides convenient aqueous solubility (405 g/L) for buffer preparation without the corrosivity concerns of the free acid .

Application
Selection Property
Validation Focus
Sulfobetaine surfactants for enhanced oil recovery
Reactive sulfonate headgroup precursor with low‑CMC profile
Surfactant efficiency under reservoir temperature and high‑salinity brine
Anionic cellulose modification for streaming potential
Chloro handle for irreversible covalent grafting to polysaccharides
Zeta potential magnitude and streaming potential response in target electrolyte
High‑temperature filtrate reducers for drilling fluids
Thermally stable sulfonate building block; tolerance to divalent cations
Fluid‑loss control performance at elevated temperature and Ca²⁺/Mg²⁺ levels
Biochemical buffer and surface modifier for protein studies
High aqueous solubility sodium salt; non‑corrosive Good's buffer component
Buffer capacity stability and surface charge consistency in protein‑interaction assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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